molecular formula C13H17ClN2O B3038888 (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone CAS No. 926250-53-5

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

Cat. No. B3038888
CAS RN: 926250-53-5
M. Wt: 252.74 g/mol
InChI Key: FXWYJKNOXQUFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2-chlorophenyl)(azepan-1-yl)methanone (ACPM) is a compound of interest in the field of synthetic organic chemistry. It is a synthetic compound that has been studied for its potential applications in the medical and pharmaceutical fields. ACPM has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties, making it a potentially useful therapeutic agent.

Mechanism of Action

The mechanism of action of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has not yet been fully elucidated. However, it is believed that the compound acts by inhibiting certain enzymes and/or proteins involved in the growth and proliferation of cells. Additionally, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has been found to bind to certain receptors on the surface of cells, which may contribute to its anti-inflammatory, anti-bacterial, and anti-cancer properties.
Biochemical and Physiological Effects
(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of certain types of cancer cells, including breast cancer cells. Additionally, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to inhibit the growth of certain viruses, such as the human immunodeficiency virus (HIV).

Advantages and Limitations for Lab Experiments

The advantages of using (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone in lab experiments include its low cost, ease of synthesis, and its wide range of potential applications. Additionally, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone is relatively stable and can be stored for extended periods of time. The main limitation of using (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone in lab experiments is that its mechanism of action is not yet fully understood. Additionally, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has not been tested in humans and there is a lack of long-term safety data.

Future Directions

The potential future directions of research on (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone include further studies on its mechanism of action, its potential to inhibit the growth of certain viruses, and its potential to be used as a therapeutic agent. Additionally, further research is needed to determine the long-term safety of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone and its potential side effects. Additionally, further studies should be conducted to determine the optimal dosage and route of administration of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone. Finally, further research is needed to determine the potential synergistic effects of (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone when used in combination with other drugs.

Scientific Research Applications

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has been studied for its potential applications in the medical and pharmaceutical fields. It has been found to have anti-inflammatory, anti-bacterial, and anti-cancer properties. It has also been found to inhibit the growth of certain types of cancer cells, including breast cancer cells. Additionally, (5-Amino-2-chlorophenyl)(azepan-1-yl)methanone has been studied for its potential to inhibit the growth of certain viruses, such as the human immunodeficiency virus (HIV).

properties

IUPAC Name

(5-amino-2-chlorophenyl)-(azepan-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-6-5-10(15)9-11(12)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWYJKNOXQUFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Amino-2-chlorophenyl)(azepan-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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